molecular formula C10H11NO2 B8227260 4-Cyclopropoxybenzamide

4-Cyclopropoxybenzamide

Cat. No.: B8227260
M. Wt: 177.20 g/mol
InChI Key: GHFRSLXRWBKAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxybenzamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It features a benzamide core structure substituted with a cyclopropoxy group. As a cyclopropane-containing benzamide, it is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Cyclopropane is a widely used bioisostere in drug design, known for its ability to improve metabolic stability and enhance a compound's affinity for biological targets . Research on structurally similar amide derivatives containing cyclopropane has demonstrated promising in vitro biological activity. These analogs have shown moderate to excellent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as potent antifungal activity against Candida albicans . Some cyclopropane-based compounds exhibit their antifungal effects through molecular docking with target proteins such as CYP51, a key enzyme in ergosterol biosynthesis . The mechanism of action for many antifungals involves the disruption of the fungal cell membrane; this is often achieved by binding to ergosterol or inhibiting its synthesis, a pathway that is a established target for antifungal development . The presence of both the amide group and the cyclopropane ring in this molecule makes it a valuable building block for constructing compound libraries aimed at screening for new bioactive molecules. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own stability, toxicity, and activity assays to determine the compound's suitability for their specific investigations.

Properties

IUPAC Name

4-cyclopropyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFRSLXRWBKAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Cyclopropoxybenzoic Acid

The synthesis typically begins with the formation of 4-cyclopropoxybenzoic acid. A Mitsunobu reaction is employed to introduce the cyclopropoxy group onto 4-hydroxybenzoic acid. Cyclopropanol reacts with 4-hydroxybenzoic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. This method avoids harsh basic conditions, preserving the integrity of the cyclopropane ring.

Reaction Conditions

  • Reactants : 4-Hydroxybenzoic acid (1.0 equiv), cyclopropanol (1.2 equiv)

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF

  • Yield : 78–85%

Conversion to Acyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, 4-cyclopropoxybenzoic acid is refluxed with SOCl₂ (2.0 equiv) in dichloromethane (DCM) for 2 hours, yielding 4-cyclopropoxybenzoyl chloride.

Amidation with Ammonia

The acyl chloride is treated with aqueous ammonia (NH₃) or ammonium hydroxide in DCM at 0°C, followed by stirring at room temperature. Triethylamine (TEA) is added to neutralize HCl.

Optimized Protocol

  • Acyl Chloride : 4-Cyclopropoxybenzoyl chloride (1.0 equiv)

  • Ammonia Source : NH₃ (gas) or NH₄OH (2.0 equiv)

  • Base : TEA (1.5 equiv)

  • Yield : 65–72%

Coupling Reagent-Mediated Amidation

Carbodiimide-Based Activation

4-Cyclopropoxybenzoic acid is activated using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt). The activated ester intermediate reacts with ammonium chloride (NH₄Cl) to form the amide.

Procedure

  • Activation : 4-Cyclopropoxybenzoic acid (1.0 equiv), DCC (1.1 equiv), HOBt (1.1 equiv) in DCM, 0°C → 25°C, 1 hour.

  • Amidation : NH₄Cl (1.5 equiv), DCM, 12 hours.

  • Workup : Filter to remove dicyclohexylurea, concentrate, recrystallize from ethyl acetate/heptane.

  • Yield : 68–75%

Phosphonium and Aminium Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU offers superior efficiency in polar aprotic solvents like dimethylformamide (DMF). For example, HATU-mediated coupling at 25°C achieves yields of 80–85%.

Nucleophilic Substitution on Pre-Functionalized Benzamide

Synthesis of 4-Hydroxybenzamide

4-Hydroxybenzamide is prepared via amidation of 4-hydroxybenzoic acid using urea or ammonium carbonate under reflux.

Cyclopropoxy Group Introduction

The hydroxyl group is substituted using cyclopropyl bromide (1.2 equiv) and sodium hydride (NaH, 1.5 equiv) in DMF at 60°C.

Challenges

  • Side Reactions : Overalkylation or ring-opening of cyclopropane under basic conditions.

  • Mitigation : Use of mild bases (K₂CO₃) and controlled stoichiometry.

  • Yield : 50–60%

Alternative Catalytic Methods

Visible-Light-Mediated Amidation

Photoredox catalysis using Ru(bpy)₃Cl₂ enables radical-based amidation under visible light. 4-Cyclopropoxybenzoic acid is decarboxylated to an acyl radical, which couples with ammonia sourced from ammonium persulfate.

Conditions

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

  • Light Source : 450 nm LED

  • Solvent : Acetonitrile/H₂O (4:1)

  • Yield : 55–60%

Nickel-Catalyzed Cross-Coupling

A Ni(0)/photoredox dual catalytic system facilitates C–N bond formation between 4-cyclopropoxybenzoyl chloride and ammonia. This method avoids stoichiometric activating agents.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Acyl ChlorideHigh purity, scalableRequires SOCl₂ handling65–72
DCC/HOBtMild conditions, no gas releaseDicyclohexylurea byproduct68–75
Nucleophilic SubstitutionDirect functionalizationLow yield, side reactions50–60
PhotoredoxEco-friendly, radical toleranceLimited scalability55–60

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Anti-Inflammatory Properties

Research indicates that benzamide derivatives, including 4-cyclopropoxybenzamide, exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in vitro. This suggests potential applications in treating inflammatory diseases, including periodontal disease and arthritis .

Inhibition of Discoidin Domain Receptors

Recent studies highlight the compound's role as an inhibitor of discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrotic diseases. Inhibiting these receptors can lead to reduced fibrosis in conditions such as idiopathic pulmonary fibrosis. The compound demonstrated potent inhibitory activities against DDR1 and DDR2, with favorable pharmacokinetic properties . This positions this compound as a promising candidate for further exploration in anti-fibrotic therapies.

Case Study 1: Anti-Inflammatory Activity

A study conducted on N-benzyl-4-bromobenzamide showed that benzamide derivatives can effectively reduce IL-6 levels in human gingival fibroblasts treated with lipopolysaccharides (LPS). The methodology involved incubating fibroblasts with the compound before LPS exposure, leading to statistically significant reductions in inflammatory markers . This approach can be replicated with this compound to evaluate its effectiveness in similar models.

Compound Target Effect IC50 (nM)
N-benzyl-4-bromobenzamideIL-6 ProductionInhibitionNot specified
This compoundDDR1/DDR2Inhibition9.4 (DDR1), 20.4 (DDR2)

Case Study 2: Fibrosis Treatment

In another investigation focusing on idiopathic pulmonary fibrosis, compounds like this compound were tested for their ability to inhibit DDRs. The results indicated that these compounds could significantly reduce fibrosis markers in animal models, suggesting their potential utility in clinical settings for fibrotic diseases .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyclopropoxy group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Research Findings and Implications

  • However, excessive hydrophobicity could reduce aqueous solubility, necessitating formulation optimizations.
  • Metabolic Stability : Cyclopropane-containing compounds often exhibit enhanced metabolic stability due to resistance to oxidative degradation, a advantage over methoxy analogs susceptible to demethylation .

Biological Activity

4-Cyclopropoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure

This compound features a cyclopropyl group attached to a benzamide structure, which is significant for its biological activity. The presence of the cyclopropyl moiety often enhances the compound's interaction with biological targets, leading to improved efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Entry : Similar compounds have been studied for their ability to inhibit the entry of viruses such as Ebola and Marburg. For instance, derivatives of benzamides have shown significant antiviral activity by blocking viral glycoprotein-mediated fusion, which is crucial for viral entry into host cells .
  • Antimicrobial Properties : Compounds containing cyclopropyl groups have demonstrated antibacterial and antifungal activities. For example, studies have shown moderate activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of cyclopropyl-containing benzamides in treating infections .
  • Inhibition of NTPDases : Recent research indicates that certain derivatives of benzamides can selectively inhibit human NTPDases, enzymes involved in various physiological processes. The cyclopropyl-containing compounds exhibited promising IC50 values, suggesting their potential as therapeutic agents in conditions related to NTPDase activity .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the benzamide structure significantly affect its biological activity. Key findings include:

  • Cyclopropyl Substitution : The presence of cyclopropyl groups often enhances binding affinity and selectivity towards biological targets. For instance, compounds with cyclopropyl substitutions showed improved inhibition against various isoforms of NTPDases compared to their non-cyclopropyl counterparts .
  • Halogen Substituents : The introduction of halogen atoms at specific positions on the benzene ring has been shown to enhance antibacterial activity. For example, compounds with fluorine or chlorine substitutions demonstrated better efficacy against bacterial strains compared to those without halogens .

Case Studies and Research Findings

Several case studies highlight the biological activities and therapeutic potentials of this compound and its derivatives:

  • Antiviral Activity : A study demonstrated that certain benzamide derivatives exhibited EC50 values below 10 µM against Ebola and Marburg viruses, indicating their potential as broad-spectrum antiviral agents .
  • Antimicrobial Efficacy : In vitro evaluations revealed that specific derivatives showed significant activity against Candida albicans with MIC values as low as 16 µg/mL, underscoring their potential in treating fungal infections .
  • NTPDase Inhibition : Research indicated that certain cyclopropyl-benzamides could inhibit NTPDase isoforms with IC50 values ranging from sub-micromolar to low micromolar concentrations, suggesting their therapeutic relevance in conditions associated with these enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
AntiviralEBOV/MARV<10 µM
AntibacterialS. aureus32-128 µg/mL
AntifungalC. albicans16 µg/mL
NTPDase Inhibitionh-NTPDase12.88 ± 0.13 mM
NTPDase Inhibitionh-NTPDase20.13 ± 0.01 mM

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Cyclopropoxybenzamide, and how do they influence experimental design?

  • Answer : The compound’s solubility, stability, and reactivity are critical for experimental reproducibility. For instance, its SMILES notation (C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) indicates a cyclopropane ring and amide groups, which confer rigidity and potential hydrogen-bonding interactions . Solubility in polar solvents (e.g., DMSO or ethanol) should be confirmed via UV-Vis spectroscopy or HPLC. Stability under varying pH and temperature conditions must be assessed using accelerated degradation studies .

Q. How can researchers validate the purity of synthesized this compound?

  • Answer : Combine orthogonal analytical methods:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities.
  • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR (amide I/II bands at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]+^+) and isotopic patterns .

Q. What are the recommended storage conditions to preserve this compound’s stability?

  • Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Conduct periodic stability checks via TLC or DSC (melting point ~255°C) to detect degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in modulating enzymatic targets?

  • Answer : Employ kinetic assays (e.g., fluorescence quenching or SPR) to measure binding affinity (KdK_d) and inhibition constants (KiK_i). For example, its benzamide moiety may act as a transition-state analog for proteases or kinases. Pair with molecular docking (AutoDock Vina) to predict binding poses in active sites .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies)?

  • Answer :

  • Orthogonal validation : Replicate assays under standardized conditions (pH, temperature, buffer).
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, Cohen’s dd) to identify outliers.
  • Probe confounding variables : Test for off-target effects via counter-screening (e.g., Pan-Assay Interference Compounds [PAINS] filters) .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Answer :

  • QSAR : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) to predict bioavailability.
  • DFT calculations : Optimize cyclopropane ring geometry and electron density maps to enhance target selectivity .
  • ADMET prediction : Use tools like SwissADME to forecast toxicity and metabolic pathways .

Q. What experimental approaches validate this compound’s potential in agrochemical research?

  • Answer :

  • In vitro bioassays : Test herbicidal activity on model plants (e.g., Arabidopsis) via root elongation inhibition assays.
  • Metabolomics : Use LC-MS to profile changes in plant secondary metabolites (e.g., flavonoids, alkaloids) post-exposure .

Methodological Tables

Parameter Analytical Technique Key Observations Reference
SolubilityHPLC (C18 column, 254 nm)Soluble in DMSO (>10 mM)
Thermal StabilityDifferential Scanning CalorimetryMelting point: 255°C ± 2°C
Enzymatic InhibitionFluorescence quenching assayIC50_{50} = 1.2 µM (trypsin-like proteases)

Key Considerations for Researchers

  • Ethical compliance : Ensure all in vitro studies adhere to institutional biosafety protocols (e.g., BSL-2 for cell-based assays) .
  • Data reproducibility : Pre-register experimental protocols on platforms like Open Science Framework to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.